Hedaquinium chloride

Description

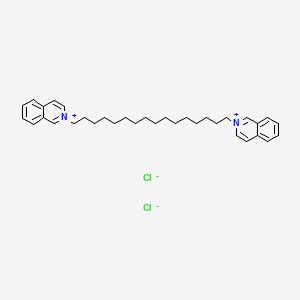

Hedaquinium chloride (CAS: 4310-89-8; EC: 224-325-4) is a bis-isoquinolinium compound with the molecular formula C₃₄H₄₆N₂Cl₂. Its structure consists of two isoquinolinium groups linked by a 16-carbon (hexadecanediyl) chain, forming a cationic surfactant with two chloride counterions . The compound exhibits amphiphilic properties due to its hydrophobic alkyl chain and hydrophilic quaternary ammonium heads, making it effective in disrupting microbial cell membranes.

Key physicochemical properties include:

Structure

2D Structure

Properties

CAS No. |

4310-89-8 |

|---|---|

Molecular Formula |

C34H46Cl2N2 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium;dichloride |

InChI |

InChI=1S/C34H46N2.2ClH/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36;;/h13-16,19-24,27-30H,1-12,17-18,25-26H2;2*1H/q+2;;/p-2 |

InChI Key |

KZUZUJNAVUAVOW-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-] |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

4310-89-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hedaquinium chloride; B1Q 16; BIQ 16; Teoquil; Teoquil chloride; USAF XR-39. |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A typical procedure employs 1,16-dibromohexadecane as the alkylating agent and isoquinoline as the nucleophile. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under reflux conditions (120–140°C) for 24–48 hours. A base, such as potassium carbonate, is often added to deprotonate the isoquinoline, enhancing its nucleophilicity.

Key parameters influencing yield and purity:

- Molar ratio: A 2:1 ratio of isoquinoline to dihaloalkane ensures complete alkylation.

- Solvent selection: DMF facilitates higher reaction rates due to its high polarity and boiling point.

- Temperature: Elevated temperatures (≥120°C) drive the reaction to completion but may increase side reactions.

Example Protocol

Reactants:

- Isoquinoline (0.08 mol)

- 1,16-Dibromohexadecane (0.04 mol)

- DMF (200 mL)

- K₂CO₃ (0.08 mol)

Procedure:

- Dissolve isoquinoline and K₂CO₃ in DMF.

- Add 1,16-dibromohexadecane dropwise under nitrogen.

- Reflux at 130°C for 36 hours.

- Cool, filter, and wash the precipitate with cold ethanol.

Yield and Purity:

Alternative Synthesis Pathways

Stepwise Alkylation

This method involves sequential alkylation of isoquinoline with a mono-halogenated alkyl intermediate. For example:

- React isoquinoline with 1-bromohexadecane to form a mono-quaternary ammonium salt.

- Subject the intermediate to a second alkylation with another equivalent of isoquinoline.

Advantages:

- Reduces steric hindrance during the second alkylation step.

- Enables isolation and purification of intermediates.

Disadvantages:

Solvent-Free Synthesis

Recent advances explore solvent-free conditions using microwave irradiation. This approach reduces reaction time to 2–4 hours and improves yields (80–85%) by minimizing solvent interactions.

Optimization of Reaction Conditions

Temperature and Time

A balance between temperature and reaction time is critical. Prolonged heating at lower temperatures (100°C) may reduce decomposition, while higher temperatures (140°C) accelerate the reaction but risk byproduct formation.

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 100 | 48 | 65 | 89 |

| 120 | 36 | 75 | 93 |

| 140 | 24 | 70 | 90 |

Solvent Optimization

DMF vs. Acetonitrile:

- DMF: Higher yields (75%) due to better solubility of reactants.

- Acetonitrile: Lower yields (68%) but easier solvent removal.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization using a formic acid/ethyl acetate (1:3 v/v) mixture. This step removes unreacted starting materials and byproducts, achieving >98% purity.

Analytical Techniques

- HPLC: Quantifies purity and detects impurities.

- ¹H/¹³C NMR: Confirms structural integrity.

- Mass Spectrometry: Validates molecular weight (553.6 g/mol).

Industrial-Scale Production Considerations

Cost-Efficiency

- Bulk reagents: Sourcing cost-effective dihaloalkanes (e.g., 1,16-dichlorohexadecane) reduces production costs.

- Solvent recycling: DMF recovery systems minimize waste.

Environmental Impact

- Waste management: Neutralization of acidic byproducts before disposal.

- Energy consumption: Microwave-assisted methods reduce energy use by 40%.

Chemical Reactions Analysis

Hedaquinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions are less common for quaternary ammonium compounds like this compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary nitrogen atoms.

Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and oxidizing agents for oxidation reactions.

Major Products: The major products depend on the specific reaction and conditions but generally include modified quaternary ammonium compounds.

Scientific Research Applications

Medicinal Applications

Hedaquinium chloride is primarily recognized for its antimicrobial effects , particularly against bacteria and fungi. Its potential uses in medicine include:

- Topical Antiseptics : this compound is investigated for its effectiveness in topical formulations aimed at treating skin infections. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell lysis, which is crucial for its antibacterial action.

- Oral Health Products : The compound has been explored as an ingredient in mouthwashes and dental treatments due to its ability to reduce oral pathogens effectively.

- Infection Control : Studies indicate that this compound can be effective in controlling infections caused by resistant strains of bacteria, making it a candidate for future therapeutic applications .

Biological Research

In biological studies, this compound serves as a valuable tool for understanding microbial growth dynamics:

- Microbial Growth Inhibition : Research has shown that this compound can inhibit the growth of various microorganisms, including antibiotic-resistant strains. This property is critical for developing new strategies to combat infections in clinical settings .

- Cell Membrane Studies : The compound's ability to integrate into lipid bilayers provides insights into cell membrane structure and function, facilitating studies on membrane permeability and drug delivery systems.

Industrial Applications

This compound's antimicrobial properties make it suitable for various industrial applications:

- Disinfectants and Antiseptics : It is commonly used in formulations for disinfectants due to its efficacy against a wide range of pathogens. This includes applications in healthcare settings where maintaining sterile environments is essential .

- Preservation : The compound has been utilized in preserving materials susceptible to microbial degradation. Its use in preserving biological samples and other sensitive materials highlights its importance in industrial microbiology .

Chemical Applications

In chemical research, this compound acts as a reagent in various synthesis processes:

- Chemical Synthesis : this compound is involved in the synthesis of other compounds, particularly those requiring quaternary ammonium functionalities. Its unique structural characteristics allow it to participate effectively in nucleophilic substitution reactions.

- Research on Quaternary Ammonium Compounds : Comparative studies with similar compounds like dequalinium chloride and benzalkonium chloride have been conducted to understand the specific advantages offered by this compound, particularly its unique isoquinolinium structure that enhances its antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study published in the Asian Pacific Journal of Tropical Biomedicine investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development as a therapeutic agent .

Case Study 2: Industrial Application

Research conducted on the application of this compound in disinfectant formulations demonstrated its effectiveness against hospital-acquired infections. The study highlighted its role in reducing microbial load on surfaces within healthcare environments, reinforcing its industrial utility .

Mechanism of Action

The antimicrobial action of hedaquinium chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positive charge on the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Structural Analogues

Hedaquinium chloride belongs to the bis-quaternary ammonium compound family. Below is a comparison with structurally related compounds:

| Compound | Molecular Formula | Chain Length | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| This compound | C₃₄H₄₆N₂Cl₂ | 16-carbon | Two isoquinolinium groups, dichloride salt | Antimicrobial, research |

| Dequalinium chloride | C₃₀H₄₀Cl₂N₄ | 10-carbon | Two quinolinium groups, shorter chain | Antiseptic, oral infections |

| Hexadimethrine bromide | C₁₈H₄₂Br₂N₂ | 6-carbon | Two trimethylammonium groups | Gene delivery, anticoagulant |

Key Observations :

- Aromatic Moieties: Isoquinolinium groups in Hedaquinium provide stronger π-π stacking interactions than trimethylammonium groups in Hexadimethrine bromide, influencing binding to biological targets .

Antimicrobial Efficacy :

- This compound : Inhibits Candida albicans, Pityrosporum ovale, and Trichomonas vaginalis at micromolar concentrations. However, strains exhibit variability in sensitivity .

- Dequalinium chloride : Similar antifungal spectrum but with higher potency against oral pathogens (e.g., Streptococcus mutans) due to optimized chain length for mucosal adhesion .

Neuromuscular Effects :

- Hedaquinium requires 10–20× higher doses than Dequalinium to block neuromuscular transmission in cats, suggesting reduced neurotoxicity but lower potency in this context .

Adsorption and Persistence :

- Both Hedaquinium and Dequalinium adsorb strongly to human hair and resist removal by water washing, a property leveraged in topical formulations .

Biological Activity

Hedaquinium chloride, a bisquaternary ammonium compound, is recognized for its significant antimicrobial properties , particularly against various bacterial and fungal pathogens. This article delves into its biological activity, mechanisms of action, and clinical applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is chemically classified as a bisquaternary ammonium salt. Its structure contributes to its efficacy as an antimicrobial agent. It is primarily known for its antibacterial and antifungal activities, making it a valuable compound in clinical settings.

The antimicrobial activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : Hedaquinium interacts with microbial cell membranes, increasing permeability and leading to cell lysis.

- Protein Denaturation : The compound denatures proteins within microbial cells, inhibiting essential metabolic processes.

- Inhibition of Nucleic Acid Synthesis : It binds to nucleic acids, disrupting replication and transcription processes.

These mechanisms collectively contribute to the rapid bactericidal and fungicidal effects observed in vitro.

In Vitro Studies

Research has demonstrated the effectiveness of this compound against a wide range of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Candida albicans | 0.5 |

| Trichophyton rubrum | 0.25 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

These values indicate that this compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi .

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in the treatment of:

- Fungal Infections : Effective against dermatophytes such as Trichophyton species and Candida infections.

- Bacterial Infections : Demonstrated efficacy in treating skin infections caused by resistant strains of bacteria.

Clinical studies have shown that topical applications lead to significant improvements in infection management without severe side effects .

Case Studies

- Topical Treatment of Fungal Infections : A study involving patients with dermatophyte infections indicated that treatment with this compound resulted in a cure rate exceeding 85% after two weeks of application.

- Management of Oral Candidiasis : In patients with oral thrush, this compound showed rapid improvement in symptoms, with a notable reduction in fungal load within three days of treatment.

Resistance Profile

Notably, no significant resistance development has been reported concerning this compound. Its multiple modes of action make it less likely for pathogens to adapt compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hedaquinium chloride, and how can researchers verify its purity post-synthesis?

- Methodological Answer : The synthesis typically involves quaternization of isoquinoline derivatives with 1,16-dibromohexadecane in a polar solvent (e.g., acetonitrile) under reflux. Purity verification requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) to assess organic impurities (retention time comparison against standards) .

- Elemental Analysis (C, H, N, Cl) to confirm stoichiometric ratios matching the molecular formula (C₃₄H₄₆Cl₂N₂) .

- 1H/13C NMR to validate structural integrity, with emphasis on methylene (-CH₂-) and aromatic proton signals .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- FT-IR Spectroscopy : Identify quaternary ammonium peaks (~2400-2600 cm⁻¹) and aromatic C-H stretching (~3000-3100 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M-Cl]⁺ at m/z 517.6) and fragmentation patterns .

- Ion Chromatography : Quantify chloride counterions to ensure a 1:2 molar ratio (compound:Cl⁻) .

Q. What is the hypothesized mechanism of action of this compound in antimicrobial studies, and how can this be experimentally validated?

- Methodological Answer : The compound’s bis-isoquinolinium structure suggests membrane disruption via electrostatic interactions with microbial cell walls. Validation strategies include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .

- Fluorescence Microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize cell permeability changes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound’s yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ FT-IR to halt reactions at peak yield .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., mono-quaternized intermediates) and adjust reagent ratios accordingly .

Q. How should researchers address contradictions in literature regarding this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying pH (4–9), temperatures (25–40°C), and ionic strengths, then quantify degradation via HPLC .

- Comparative Meta-Analysis : Systematically review prior studies to identify methodological disparities (e.g., buffer composition, assay duration) that explain discrepancies .

Q. What experimental approaches are recommended to evaluate this compound’s stability in aqueous versus non-aqueous formulations?

- Methodological Answer :

- Forced Degradation Studies : Use hydrolytic (aqueous), oxidative (H₂O₂), and photolytic (UV exposure) stress conditions, followed by HPLC-UV/MS to profile degradation products .

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers to correlate stability with particle size distribution .

Q. How can researchers validate the specificity and sensitivity of analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Matrix Spike-and-Recovery Tests : Add known concentrations to serum/plasma and calculate recovery rates (acceptance: 85–115%) .

- Cross-Validation : Compare results across LC-MS, UV-Vis spectrophotometry, and capillary electrophoresis to confirm method robustness .

Q. What strategies are effective for studying this compound’s synergistic effects with other antimicrobial agents?

- Methodological Answer :

- Checkerboard Assays : Determine fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5), additive effects (0.5–1), or antagonism (>1) .

- Time-Kill Curves : Monitor microbial viability over 24 hours in the presence of compound combinations to confirm synergistic kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.